3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((2-propenyloxy)amino)carbonyl)-, methyl ester, also known by its IUPAC name 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester, is a complex organic compound with the molecular formula and a molecular weight of 332.31 g/mol. This compound features a pyridine ring substituted with various functional groups including a nitrophenyl group and an ester moiety, which contribute to its chemical reactivity and biological properties .
These reactions are indicative of the compound's ability to participate in various synthetic pathways relevant in medicinal chemistry.
Research indicates that compounds similar to 3-pyridinecarboxylic acid derivatives often exhibit significant biological activities, including:
The synthesis of 3-pyridinecarboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes may vary based on desired yield and purity of the final product .
The applications of 3-pyridinecarboxylic acid derivatives extend across various fields:
Several compounds share structural similarities with 3-pyridinecarboxylic acid derivatives. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Nitrendipine | Similar pyridine structure | Known antihypertensive |
| Lercanidipine | Contains dihydropyridine core | Long half-life, used for hypertension |
| Barnidipine | Related structure | Exhibits unique pharmacological profiles |
These compounds highlight the structural diversity within the class of dihydropyridine derivatives, each offering unique therapeutic potentials while sharing a common framework .